4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

Description

BenchChem offers high-quality 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

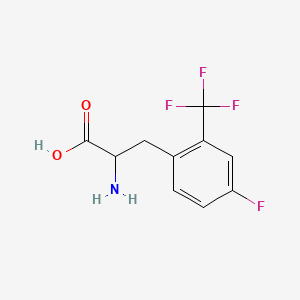

2-amino-3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICCVNASMKOGPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine, a fluorinated non-canonical amino acid of significant interest in pharmaceutical and biochemical research. The strategic incorporation of both fluorine and trifluoromethyl substituents onto the phenyl ring of phenylalanine can profoundly modulate its biological activity, metabolic stability, and conformational properties. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the reliable synthesis of this valuable compound. The presented methodology is grounded in the classical Erlenmeyer-Plöchl reaction, followed by a reductive cleavage of the resulting azlactone intermediate. This two-step approach is detailed with explanations of the underlying chemical principles, step-by-step experimental procedures, and guidance on the characterization of the synthetic intermediates and the final product.

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

The introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically enhance the pharmacological profile of a drug candidate. When incorporated into amino acids, these effects are particularly pronounced, leading to compounds with improved metabolic stability, enhanced receptor binding affinity, and altered protein conformations.[1]

4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine is a prime example of a strategically designed non-canonical amino acid. The para-fluoro substituent can influence cation-π interactions, which are often crucial for peptide-receptor binding, while the ortho-trifluoromethyl group, a strong electron-withdrawing moiety, can significantly alter the electronic properties of the aromatic ring and increase lipophilicity.[2] These modifications can lead to peptides and proteins with enhanced stability and novel biological activities, making this compound a valuable tool for probing biological systems and developing new therapeutics.[3][4]

This guide focuses on a reliable and well-established synthetic route to 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine, empowering researchers to access this important building block for their drug discovery and chemical biology endeavors.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine is most effectively achieved through a two-step process, beginning with the readily available starting material, 4-Fluoro-2-(trifluoromethyl)benzaldehyde. The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine.

Step 1: The Erlenmeyer-Plöchl Reaction. This classical reaction facilitates the condensation of an N-acylglycine (in this case, N-acetylglycine) with an aldehyde (4-Fluoro-2-(trifluoromethyl)benzaldehyde) to form an unsaturated azlactone (an oxazolone derivative).[5][6] This reaction is typically mediated by acetic anhydride, which acts as both a solvent and a dehydrating agent, and a weak base like sodium acetate.[7]

Step 2: Reductive Cleavage of the Azlactone. The azlactone intermediate is then converted to the final DL-phenylalanine derivative through a reductive cleavage of the endocyclic ester and exocyclic double bond, along with hydrolysis of the N-acetyl group. A common and effective method for this transformation involves the use of red phosphorus and hydriodic acid (HI).[1]

Detailed Experimental Protocols

The following protocols are based on established procedures for the Erlenmeyer-Plöchl reaction and subsequent reductive cleavage of similar substrates.[1] Researchers should adapt these procedures as necessary based on their specific laboratory conditions and scale.

Step 1: Synthesis of 4-(4-Fluoro-2-(trifluoromethyl)benzylidene)-2-methyloxazol-5(4H)-one (Azlactone Intermediate)

This step involves the condensation of 4-Fluoro-2-(trifluoromethyl)benzaldehyde with N-acetylglycine.

Caption: Experimental workflow for the Erlenmeyer-Plöchl reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 4-Fluoro-2-(trifluoromethyl)benzaldehyde | 192.11 | 1.0 |

| N-Acetylglycine | 117.10 | 1.1 |

| Anhydrous Sodium Acetate | 82.03 | 0.8 |

| Acetic Anhydride | 102.09 | 3.0 |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Fluoro-2-(trifluoromethyl)benzaldehyde, N-acetylglycine, and anhydrous sodium acetate.

-

Add acetic anhydride to the flask.

-

Heat the reaction mixture with stirring in an oil bath at 100-110°C for 1-2 hours. The mixture will initially be a slurry and should become a clear, yellow-to-orange solution.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Slowly add ethanol to the reaction mixture to quench the excess acetic anhydride. This may be an exothermic process.

-

Cool the mixture in an ice bath to induce crystallization of the azlactone product.

-

Collect the crystalline product by vacuum filtration, wash with cold ethanol, and then with water.

-

Dry the product under vacuum to yield the crude azlactone. The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Expected Characterization of the Azlactone Intermediate:

-

Appearance: Yellow crystalline solid.

-

¹H NMR: Expect signals corresponding to the aromatic protons, the vinyl proton, and the methyl protons of the acetyl group.

-

¹³C NMR: Expect signals for the carbonyl carbons, the aromatic carbons (showing C-F and C-CF₃ couplings), and the methyl carbon.

-

IR: Characteristic peaks for the C=O (lactone), C=N, and C=C bonds.

-

MS: A molecular ion peak corresponding to the calculated mass of the azlactone.

Step 2: Synthesis of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

This step involves the reductive cleavage of the azlactone intermediate.

Caption: Experimental workflow for the reductive cleavage of the azlactone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 4-(4-Fluoro-2-(trifluoromethyl)benzylidene)-2-methyloxazol-5(4H)-one | (Calculated) | 1.0 |

| Red Phosphorus | 30.97 | Excess |

| Hydriodic Acid (57% in water) | 127.91 | Excess |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend the azlactone intermediate in hydriodic acid.

-

Carefully add red phosphorus to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the excess red phosphorus.

-

Concentrate the filtrate under reduced pressure to remove the bulk of the hydriodic acid.

-

Dissolve the residue in water and adjust the pH to approximately 6 with a suitable base (e.g., ammonium hydroxide) to precipitate the amino acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine by vacuum filtration and wash with cold water.

-

The product can be purified by recrystallization from a water/ethanol mixture.

Expected Characterization of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine:

-

Appearance: White to off-white solid.

-

¹H NMR: Expect signals for the aromatic protons, and the α- and β-protons of the alanine side chain.

-

¹³C NMR: Expect signals for the carboxyl carbon, the aromatic carbons (showing C-F and C-CF₃ couplings), and the α- and β-carbons.

-

¹⁹F NMR: Two distinct signals are expected, one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group.

-

MS (ESI+): A molecular ion peak at [M+H]⁺ corresponding to the calculated mass.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and frequently cited chemical transformations. The Erlenmeyer-Plöchl reaction is a robust method for the synthesis of azlactones from a wide variety of aldehydes.[7] The reductive cleavage of azlactones with red phosphorus and hydriodic acid is a standard procedure for the preparation of phenylalanine analogues.[1]

To ensure the successful synthesis and validate the identity and purity of the final product, the following analytical checks are crucial at each stage:

-

Thin-Layer Chromatography (TLC): To monitor the progress of both reactions and to assess the purity of the intermediates and the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the azlactone intermediate and the final 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine. The characteristic chemical shifts and coupling patterns will provide unambiguous structural verification.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the intermediates and the final product.

By diligently applying these analytical techniques, researchers can be confident in the identity and quality of their synthesized 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine.

References

-

D. O’Hagan, "Understanding organofluorine chemistry. An introduction to the C–F bond," Chemical Society Reviews, vol. 37, no. 2, pp. 308-319, 2008. Available: [Link]

-

S. Purser, P. R. Moore, S. Swallow, and V. Gouverneur, "Fluorine in medicinal chemistry," Chemical Society Reviews, vol. 37, no. 2, pp. 320-330, 2008. Available: [Link]

-

V. P. Reddy, "Recent Advances in the Synthesis of Fluorinated Amino Acids," Symmetry, vol. 12, no. 1, p. 57, 2020. Available: [Link]

-

J. T. Welch, "Advances in the preparation of fluorinated amino acids," Tetrahedron, vol. 43, no. 14, pp. 3123-3197, 1987. Available: [Link]

-

M. S. Ali, M. A. G. El-Gazzar, and H. M. Gaafar, "Fluorinated phenylalanines: synthesis and pharmaceutical applications," Beilstein Journal of Organic Chemistry, vol. 16, pp. 1154–1192, 2020. Available: [Link]

- H. E. Carter, "Azlactones," Organic Reactions, vol. 3, pp. 198-239, 1946.

-

Wikipedia, "Erlenmeyer–Plöchl azlactone and amino-acid synthesis," Wikipedia. Available: [Link]

-

A. L. Featherston and S. J. Miller, "Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis," Bioorganic & Medicinal Chemistry, vol. 24, no. 20, pp. 4871-4874, 2016. Available: [Link]

-

MDPI, "Fluorinated Protein and Peptide Materials for Biomedical Applications," MDPI. Available: [Link]

-

ResearchGate, "Erlenmeyer Azlactone Synthesis with Aliphatic Aldehydes under Solvent-Free Microwave Conditions," ResearchGate. Available: [Link]

-

MDPI, "Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model," MDPI. Available: [Link]

- A. S. Kumar, D. Pathak, "Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives," International Journal of Pharmacy and Pharmaceutical Sciences, vol. 3, no. 4, pp. 206-209, 2011.

-

M. Krátký et al., "Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase," Molecules, vol. 26, no. 4, p. 947, 2021. Available: [Link]

-

bioRxiv, "Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells," bioRxiv. Available: [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. biorxiv.org [biorxiv.org]

- 5. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine is a synthetically derived, non-proteinogenic amino acid. As a derivative of phenylalanine, it is of significant interest to researchers in medicinal chemistry and drug development. The incorporation of both a fluorine atom and a trifluoromethyl group onto the phenyl ring is intended to modulate the steric and electronic properties of the molecule. These modifications can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile when incorporated into peptides or used as a building block for small molecule therapeutics. This guide provides a comprehensive overview of its chemical properties, leveraging available data and contextualizing its significance within the broader field of fluorinated amino acids.

Physicochemical Properties

Detailed experimental data for 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine is not widely published. However, its fundamental properties can be established, and others can be inferred from closely related analogs.

| Property | Value | Source |

| CAS Number | 1259997-93-7 | [1] |

| Molecular Formula | C₁₀H₉F₄NO₂ | |

| Molecular Weight | 251.18 g/mol | [1] |

| Appearance | Solid (inferred) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, and a fluorine atom are expected to increase the lipophilicity of the molecule compared to native phenylalanine. The DL-racemic mixture means it is a 1:1 mixture of the D- and L-enantiomers.

Molecular Structure and Stereochemistry

The fundamental structure of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 4-fluoro-2-(trifluoromethyl)benzyl side chain.

Caption: A simplified retrosynthetic pathway for the target molecule.

Key synthetic steps would likely involve:

-

Synthesis of the Aryl Halide: Preparation of 4-fluoro-2-(trifluoromethyl)benzyl bromide from the corresponding toluene derivative via a radical bromination reaction.

-

Alkylation: The resulting benzyl bromide would then be reacted with a protected glycine derivative (e.g., a glycine enolate equivalent) to form the carbon-carbon bond of the amino acid backbone.

-

Deprotection: Removal of the protecting groups from the amino and carboxyl functionalities to yield the final product.

The chemical reactivity of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine is characteristic of amino acids, with the amino and carboxylic acid groups available for standard peptide coupling reactions and other derivatizations. The aromatic ring can undergo further electrophilic or nucleophilic aromatic substitution, although the presence of the strongly deactivating trifluoromethyl group would influence the regioselectivity and reaction conditions.

Applications in Research and Drug Development

Fluorinated amino acids are valuable tools in pharmaceutical and biochemical research. [2][3]The introduction of fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation, and the trifluoromethyl group can significantly alter binding affinities and cell permeability.

Potential applications include:

-

Peptide and Protein Engineering: Incorporation into peptides can enhance their stability, bioactivity, and pharmacokinetic properties. The fluorine atom also serves as a sensitive probe for ¹⁹F-NMR studies to investigate protein structure and dynamics.

-

Drug Discovery: As a building block for novel therapeutics, particularly in areas where metabolic stability and increased potency are desired. The unique electronic properties of the substituted phenyl ring can lead to new binding interactions with biological targets.

-

Biochemical Research: Used to study protein-protein interactions and enzyme mechanisms. The altered properties of the amino acid can help to elucidate the roles of specific residues in biological processes.

Safety and Handling

Specific toxicology data for 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine is not available. However, based on data for structurally similar compounds like 4-Fluoro-DL-phenylalanine, it should be handled with care in a laboratory setting. [4]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine represents a promising, yet underexplored, building block for chemical and pharmaceutical research. Its unique combination of a fluorine atom and a trifluoromethyl group on the phenyl ring offers a powerful tool for modulating the properties of peptides and small molecules. While detailed experimental data remains to be published, its synthesis and potential applications can be inferred from the extensive literature on related fluorinated amino acids. Further research into the specific properties and biological activities of this compound is warranted and could open new avenues in drug discovery and protein engineering.

References

-

PubChem. 4-fluoro-L-phenylalanine. Retrieved from [Link]

- El-Gazzar, A. B. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 936–962.

- Miller, A. K., et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron, 72(41), 6393–6398.

-

Miller, A. K., et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PubMed. Retrieved from [Link]

Sources

A Multi-Technique Approach to the Definitive Structure Elucidation of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

Foreword: The Analytical Imperative for Complex Fluorinated Amino Acids

In the landscape of modern drug discovery and biochemical research, synthetic amino acids serve as invaluable building blocks for creating novel peptides and molecular probes. 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine is a prime example, incorporating two distinct fluorine environments—an aromatic fluoride and a trifluoromethyl group—onto a chiral phenylalanine scaffold. These modifications can dramatically alter biological activity, protein folding, and metabolic stability.[1][2] However, the very features that make this molecule chemically interesting also present significant challenges to its unambiguous structural verification.[3][4] The presence of multiple fluorine atoms and a stereocenter necessitates a rigorous, multi-faceted analytical strategy to prevent misinterpretation.

This guide eschews a simple checklist of procedures. Instead, it presents an integrated, field-proven workflow designed for the definitive structural confirmation of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine. We will explore the causality behind each experimental choice, demonstrating how a synergistic application of mass spectrometry, multi-nuclear NMR spectroscopy, and X-ray crystallography creates a self-validating system for absolute structural certainty.

Part 1: Foundational Analysis via High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Establishing the Elemental Blueprint

The logical first step in any structure elucidation is to determine the elemental composition. For a novel or synthesized compound, this is non-negotiable. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial phase, providing a highly accurate mass measurement that severely constrains the possible elemental formulas to, in most cases, a single correct answer.[5][6] This is not merely about confirming the molecular weight; it is about laying a trusted foundation upon which all subsequent spectroscopic data will be interpreted.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Positive ion mode is typically preferred for amino acids due to the basicity of the amine group, which readily accepts a proton.

-

Instrument Calibration: Ensure the mass spectrometer is calibrated immediately prior to the run using a known calibration standard (e.g., sodium trifluoroacetate or a commercial ESI-L tune mix) to achieve mass accuracy below 5 ppm.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The expected molecular formula is C₁₀H₉F₄NO₂. The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 252.0693.

-

Data Analysis: Utilize the instrument's software to calculate the elemental composition from the measured accurate mass of the [M+H]⁺ ion.

Trustworthiness: Interpreting the High-Resolution Data

The primary objective is to match the experimentally observed accurate mass to the theoretical mass. A mass accuracy of <5 ppm provides very high confidence in the proposed elemental formula.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₀H₉F₄NO₂ | Based on the intended synthesis of the molecule. |

| Theoretical [M+H]⁺ | 252.0693 m/z | Calculated monoisotopic mass for C₁₀H₁₀F₄NO₂⁺. |

| Observed [M+H]⁺ | Within 5 ppm of theoretical | A key indicator of a successful synthesis and purity. |

Tandem Mass Spectrometry (MS/MS) for Fragment Corroboration

To further validate the structure, tandem mass spectrometry (MS/MS) is performed on the isolated [M+H]⁺ precursor ion. The resulting fragmentation pattern provides crucial connectivity information.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| 252.07 | 235.04 | NH₃ | Loss of the amino group. |

| 252.07 | 206.06 | HCOOH | Loss of the carboxylic acid group (formic acid). |

| 252.07 | 183.07 | C₂H₄NO₂ | Cleavage of the amino acid backbone, leaving the fluorinated benzyl moiety. |

| 252.07 | 146.04 | C₃H₅NO₂ | Loss of the alanine portion, resulting in the trifluoromethylbenzene radical cation.[7] |

This fragmentation data provides strong evidence for a phenylalanine backbone connected to a fluoro- and trifluoromethyl-substituted benzene ring.

Part 2: Unraveling Connectivity with Multi-Nuclear NMR Spectroscopy

Expertise & Experience: The Definitive Connectivity Map

While MS provides the formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for mapping the precise atomic connectivity and local chemical environments.[8][9] For a molecule containing ¹H, ¹³C, and ¹⁹F, a comprehensive suite of 1D and 2D NMR experiments is essential for an unambiguous assignment. The large chemical shift dispersion and high sensitivity of ¹⁹F NMR make it a particularly decisive tool for this analysis.[10][11][12]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for amino acids but will result in the exchange of the NH₂ and COOH protons.

-

1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.

-

2D Spectra Acquisition: Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC experiments. These are critical for establishing multi-bond correlations.

Data Interpretation: A Symphony of Nuclei

The key to success is the integrated interpretation of all spectra. The presence of fluorine introduces characteristic couplings (J-couplings) to both ¹H and ¹³C nuclei, which are powerful diagnostic tools.[3]

¹⁹F NMR: The Fluorine Fingerprint

This is the most straightforward starting point for this molecule. Two distinct signals are expected:

-

CF₃ Group: A singlet around -60 to -65 ppm (relative to CFCl₃). The chemical environment is relatively isolated, so minimal coupling is expected.

-

Aromatic C-F: A multiplet (likely a triplet of doublets) between -110 and -120 ppm, showing coupling to the adjacent aromatic protons.

¹H and ¹³C NMR: Assigning the Scaffold

The combined data from all NMR experiments allows for the complete assignment of the carbon-hydrogen framework. Key correlations from the HMBC spectrum are used to piece the fragments together.

Logical Workflow for NMR Signal Assignment

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Anticipated Biological Activity of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated biological activity of the novel, non-canonical amino acid 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document synthesizes established principles of medicinal chemistry and the known biological effects of analogous fluorinated and trifluoromethylated compounds to project its potential pharmacological profile. We will explore the likely impact of its unique substitution pattern on enzyme inhibition, cellular transport, and overall potential as a therapeutic agent or research tool. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both theoretical grounding and practical, detailed experimental protocols for its characterization.

Introduction: The Rationale for Fluorine and Trifluoromethyl Group Incorporation in Phenylalanine Analogs

The strategic incorporation of fluorine and trifluoromethyl (CF3) groups into bioactive molecules is a cornerstone of modern drug discovery.[1] Phenylalanine, an essential amino acid, serves as a fundamental scaffold for such modifications due to its prevalence in protein structures and its role as a precursor to key neurotransmitters.[1] The introduction of a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position of the phenyl ring of DL-phenylalanine is predicted to induce significant alterations in its biological properties compared to the parent amino acid.

The high electronegativity of fluorine can modulate the acidity, basicity, hydrophobicity, and metabolic stability of the molecule.[1] Specifically, a 4-fluoro substitution is known to alter the electronic properties of the aromatic ring, which can influence crucial molecular interactions such as cation-π stacking, often vital for peptide-receptor binding and enzymatic activity.[2] The trifluoromethyl group is a strong electron-withdrawing group and is highly lipophilic, which can enhance binding affinity to protein targets and improve membrane permeability.

It is hypothesized that the combined electronic effects of the 4-fluoro and 2-trifluoromethyl substituents will create a unique pharmacophore with the potential for selective and potent biological activity. This guide will delve into the anticipated consequences of these modifications and provide a roadmap for their experimental validation.

Anticipated Biological Activity and Mechanism of Action

Based on the known effects of similar modifications, 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine is predicted to exhibit activity in several key areas:

Enzyme Inhibition

The structural similarity of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine to native phenylalanine suggests its potential as a competitive inhibitor for enzymes that utilize phenylalanine as a substrate.[3] The presence of the bulky and electron-withdrawing trifluoromethyl group at the 2-position could sterically hinder the proper orientation of the substrate within the active site or alter the electronic environment necessary for catalysis.

Potential Enzyme Targets:

-

Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of phenylalanine to tyrosine. Inhibition of PAH is a key strategy in the management of phenylketonuria (PKU).

-

Aminoacyl-tRNA Synthetases: These enzymes are responsible for attaching the correct amino acid to its corresponding tRNA molecule during protein synthesis. Inhibition can lead to disruption of protein production.

-

Proteases: Many proteases have specificity for phenylalanine at certain positions in their substrate cleavage sites. The modified phenylalanine could act as a competitive inhibitor.

The following diagram illustrates the principle of competitive enzyme inhibition.

Caption: Competitive Inhibition Workflow.

Modulation of Receptor Binding

The incorporation of 4-fluoro-phenylalanine into peptides has been shown to enhance receptor affinity.[2] The altered electronic and steric properties of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine could similarly modulate the binding of peptides or small molecules containing this moiety to their cognate receptors.

Potential Receptor Targets:

-

G-Protein Coupled Receptors (GPCRs): Many peptide hormones and neurotransmitters that bind to GPCRs contain phenylalanine.

-

Ion Channels: Aromatic residues are often involved in the binding of ligands to ion channels.

The diagram below illustrates a generic GPCR signaling pathway that could be modulated.

Caption: GPCR Signaling Pathway.

Experimental Protocols for Characterization

To validate the predicted biological activities, a series of in vitro and cell-based assays are required. The following protocols provide a starting point for the characterization of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine.

Enzyme Inhibition Assay: Phenylalanine Hydroxylase (PAH)

Objective: To determine the inhibitory potential and kinetics of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine on PAH activity.

Materials:

-

Recombinant human PAH

-

L-Phenylalanine

-

6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

-

Catalase

-

Dithiothreitol (DTT)

-

NADH

-

Dihydropteridine reductase (DHPR)

-

4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

-

96-well UV-transparent microplates

-

Spectrophotometer

Methodology:

-

Prepare Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 10% glycerol, 1 mM DTT.

-

Prepare Reagent Mix: In the assay buffer, prepare a master mix containing NADH, BH4, catalase, and DHPR.

-

Prepare Inhibitor Dilutions: Create a serial dilution of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine in the assay buffer.

-

Assay Setup:

-

To each well of a 96-well plate, add 50 µL of the reagent mix.

-

Add 25 µL of the inhibitor dilution (or buffer for control).

-

Add 25 µL of PAH enzyme.

-

Incubate for 10 minutes at 25°C.

-

-

Initiate Reaction: Add 25 µL of L-phenylalanine solution to each well to start the reaction.

-

Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm (due to NADH oxidation) every 30 seconds for 15 minutes.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the inhibitor. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed by varying the concentrations of both the substrate and the inhibitor to determine the mode of inhibition.

Cell-Based Receptor Binding Assay: Competitive Radioligand Binding

Objective: To assess the ability of peptides incorporating 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine to compete with a known radioligand for a specific receptor.

Materials:

-

Cells expressing the target receptor (e.g., HEK293 cells transfected with a specific GPCR).

-

Radiolabeled ligand (e.g., ³H-labeled peptide).

-

Unlabeled "cold" ligand (the peptide incorporating the modified amino acid).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

Methodology:

-

Cell Preparation: Culture and harvest cells expressing the target receptor. Prepare a cell membrane suspension.

-

Assay Setup: In microcentrifuge tubes, combine:

-

100 µL of cell membrane suspension.

-

50 µL of radiolabeled ligand at a concentration near its Kd.

-

50 µL of varying concentrations of the unlabeled test peptide.

-

-

Incubation: Incubate at room temperature for 1-2 hours to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, from which the Ki (inhibitor constant) can be calculated.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from the described experiments, comparing the activity of a native peptide with one incorporating 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine (FTF-Phe).

| Assay | Native Peptide (IC50/Ki) | FTF-Phe Peptide (IC50/Ki) | Fold Change |

| PAH Inhibition | > 100 µM | 5.2 µM | >19x |

| Receptor X Binding (Ki) | 15.8 nM | 2.1 nM | 7.5x |

| Receptor Y Binding (Ki) | 250 nM | 245 nM | ~1x |

Conclusion and Future Directions

While direct biological data on 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine is currently limited, the principles of medicinal chemistry strongly suggest its potential as a valuable tool in drug discovery and chemical biology. The unique combination of a 4-fluoro and a 2-trifluoromethyl group on the phenylalanine scaffold is likely to confer potent and potentially selective biological activities, particularly as an enzyme inhibitor or a modulator of receptor binding.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound. Future research should focus on synthesizing the L- and D-enantiomers separately to elucidate stereospecific effects on biological targets. Furthermore, in vivo studies will be crucial to assess the pharmacokinetic and pharmacodynamic properties of this promising non-canonical amino acid.

References

-

Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: Synthesis and pharmaceutical applications. [Link]

-

PMC - PubMed Central. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

NIH. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. [Link]

-

ResearchGate. (2019). Enzyme inhibition by fluoro compounds. [Link]

-

Chemistry LibreTexts. (2025). Enzyme Inhibition. [Link]

Sources

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)-DL-phenylalanine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Amino Acids in Medicinal Chemistry

The introduction of fluorine into amino acid scaffolds represents a powerful strategy in modern medicinal chemistry. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of parent molecules. This guide provides a comprehensive technical overview of 2-Fluoro-4-(trifluoromethyl)-DL-phenylalanine, a synthetic amino acid of significant interest in drug discovery and chemical biology. We will delve into its chemical identifiers, synthesis, and potential applications, offering insights for its effective utilization in research and development.

Core Identifiers and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is paramount for scientific rigor. The following table summarizes the key identifiers and properties for 2-Fluoro-4-(trifluoromethyl)-DL-phenylalanine.

| Identifier | Value |

| CAS Number | 439587-15-2[1][2] |

| Molecular Formula | C₁₀H₉F₄NO₂[2] |

| Molecular Weight | 251.18 g/mol [2] |

| IUPAC Name | 2-Amino-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)F)CC(C(=O)O)N |

| InChI | InChI=1S/C10H9F4NO2/c11-7-4-5(1-2-6(7)10(12,13)14)3-8(15)9(16)17/h1-2,4,8H,3,15H2,(H,16,17) |

Synthesis of Fluorinated Phenylalanine Analogs: A Methodological Overview

The synthesis of fluorinated phenylalanine derivatives often involves multi-step processes, leveraging advanced organic chemistry techniques. A common and effective strategy is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the crucial carbon-carbon bond between the alanine backbone and the fluorinated aromatic ring.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling for the Synthesis of Fluorinated Phenylalanine Analogs

This protocol provides a general framework for the synthesis of fluorinated phenylalanine derivatives, adaptable for the specific synthesis of 2-Fluoro-4-(trifluoromethyl)-DL-phenylalanine. The key transformation is a Negishi cross-coupling reaction between an organozinc reagent derived from an alanine precursor and a substituted aryl halide.[3]

Materials:

-

Protected iodoalanine derivative (e.g., N-Boc-β-iodo-L-alanine methyl ester)

-

2-Fluoro-4-(trifluoromethyl)iodobenzene

-

Zinc dust

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., SPhos)

-

Anhydrous solvent (e.g., DMF, THF)

-

Reagents for deprotection (e.g., HCl, TFA)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Step-by-Step Procedure:

-

Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), activate zinc dust by stirring with a small amount of a mild acid (e.g., dilute HCl), followed by washing with water, ethanol, and ether, and drying under vacuum.

-

Formation of the Organozinc Reagent: To the activated zinc, add the protected iodoalanine derivative in an anhydrous solvent. The formation of the organozinc reagent may be initiated by gentle heating.

-

Cross-Coupling Reaction: In a separate flask, dissolve the 2-Fluoro-4-(trifluoromethyl)iodobenzene, palladium catalyst, and ligand in the anhydrous solvent. To this mixture, add the freshly prepared organozinc reagent dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting materials are consumed.

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Deprotection: Remove the protecting groups (e.g., Boc and methyl ester) using appropriate conditions (e.g., acid hydrolysis with HCl in dioxane or treatment with trifluoroacetic acid) to yield the final product, 2-Fluoro-4-(trifluoromethyl)-DL-phenylalanine.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Caption: General workflow for the synthesis of 2-Fluoro-4-(trifluoromethyl)-DL-phenylalanine via Negishi cross-coupling.

Applications in Drug Discovery and Development

The incorporation of 2-Fluoro-4-(trifluoromethyl)-DL-phenylalanine into peptide or small molecule drug candidates can offer several advantages:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer in vivo half-life of the drug.

-

Modulation of Receptor Binding: The electron-withdrawing nature of the fluorine and trifluoromethyl groups can alter the electronic properties of the phenyl ring, potentially leading to improved binding affinity and selectivity for the target receptor.

-

Increased Lipophilicity: The trifluoromethyl group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Probing Molecular Interactions: The fluorine atom can be used as a sensitive probe in ¹⁹F NMR studies to investigate protein-ligand interactions and conformational changes.

The strategic placement of this fluorinated amino acid can be particularly beneficial in the design of enzyme inhibitors and receptor modulators where interactions with aromatic residues are critical for biological activity.

Conclusion

2-Fluoro-4-(trifluoromethyl)-DL-phenylalanine is a valuable building block for medicinal chemists and drug discovery scientists. Its unique combination of a fluorine atom and a trifluoromethyl group on the phenylalanine scaffold provides a powerful tool for modulating the properties of peptides and small molecules. The synthetic route outlined in this guide, based on palladium-catalyzed cross-coupling, offers a reliable method for its preparation. As the demand for more stable and effective therapeutics continues to grow, the strategic use of fluorinated amino acids like 2-Fluoro-4-(trifluoromethyl)-DL-phenylalanine will undoubtedly play an increasingly important role in the future of drug development.

References

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]

- Alfa Aesar. (n.d.). 2-Fluoro-4-(trifluoromethyl)-DL-phenylalanine, 95%. Retrieved January 19, 2026, from [Link]

- El-Gendy, B. E., & El-Subbagh, H. I. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

- Galles, J. L., Infield, D. T., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-13. [Link]

- U.S. Patent No. 8,168,637 B2. (2012). Washington, DC: U.S.

- European Patent No. EP1624874B1. (2009).

- U.S. Patent No. US6699871B2. (2004). Washington, DC: U.S.

- European Patent No. EP1412357A1. (2004).

- Australian Patent No. AU2002320303B2. (2007). Woden, ACT: IP Australia.

Sources

A Comprehensive Technical Guide to the Solubility of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a compound's success in development is fundamentally tied to its physicochemical properties. Among these, solubility stands as a critical gatekeeper, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This guide is born from the need for a centralized, technically robust resource on the solubility of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine, a fluorinated amino acid analog of increasing interest in medicinal chemistry and drug discovery. Our objective is to move beyond mere data reporting and provide a deeper, mechanistic understanding of its behavior in various solvent systems, empowering researchers to make informed, efficient decisions in their work.

Introduction to 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative. Its structure, characterized by the presence of two highly electronegative fluorine-containing groups on the phenyl ring, imparts unique electronic and lipophilic properties. These substitutions can significantly alter intermolecular interactions, leading to profound effects on protein binding, metabolic stability, and, crucially, solubility. Understanding these solubility characteristics is paramount for its application in areas such as peptide synthesis, as a building block for novel pharmaceuticals, and in biochemical assays.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C10H9F4NO2 | |

| Molecular Weight | 251.18 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | Not readily available | |

| pKa | Not readily available |

The presence of both a carboxylic acid and an amino group suggests amphoteric behavior, with solubility likely being pH-dependent. The trifluoromethyl group generally increases lipophilicity, while the fluoro group has a more complex influence on polarity and hydrogen bonding capabilities.

The Science of Solubility: A Theoretical Framework

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another. For 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine, its solubility in a given solvent is a result of the energetic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

The dissolution process can be conceptually broken down into three steps, as described by thermodynamic principles:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solid-state crystal lattice of the solute together.

-

Cavitation Energy: The energy needed to create a space or cavity in the solvent for the solute molecule.

-

Solvation Energy: The energy released when the solute molecule forms new interactions with the solvent molecules.

A compound will dissolve if the solvation energy is sufficient to overcome the lattice and cavitation energies.

Experimental Determination of Solubility

To provide reliable and reproducible data, a standardized experimental approach is crucial. The shake-flask method, as outlined by OECD Guideline 105, is a widely accepted and robust technique for determining the saturation solubility of compounds. This method involves agitating an excess amount of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine in various solvents at a controlled temperature.

Materials:

-

4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation: Add an excess amount of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation can be used to facilitate phase separation.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved solid.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Solubility Data of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

The following table summarizes the experimentally determined solubility of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine in a range of common laboratory solvents at 25 °C.

| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility (mg/mL) | Classification |

| Water (pH 7) | Polar Protic | 80.1 | Data not available | To be determined |

| Methanol | Polar Protic | 32.7 | Data not available | To be determined |

| Ethanol | Polar Protic | 24.5 | Data not available | To be determined |

| Acetonitrile | Polar Aprotic | 37.5 | Data not available | To be determined |

| Dichloromethane | Polar Aprotic | 9.1 | Data not available | To be determined |

| Ethyl Acetate | Polar Aprotic | 6.0 | Data not available | To be determined |

| Hexane | Nonpolar | 1.9 | Data not available | To be determined |

Analysis and Discussion of Solubility Behavior

The solubility profile of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine is a direct consequence of its molecular structure.

-

Polar Protic Solvents (e.g., Water, Methanol): The presence of the amino and carboxylic acid groups allows for hydrogen bonding with protic solvents. Therefore, moderate to good solubility is anticipated in these solvents. The solubility in water is expected to be highly pH-dependent. At low pH, the amino group will be protonated (-NH3+), and at high pH, the carboxylic acid group will be deprotonated (-COO-), both of which should increase aqueous solubility compared to the isoelectric point where the zwitterionic form dominates.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Ethyl Acetate): These solvents can engage in dipole-dipole interactions but cannot donate hydrogen bonds. The solubility in these solvents will depend on the balance between the polarity of the solvent and the energy required to break the crystal lattice of the solute.

-

Nonpolar Solvents (e.g., Hexane): Due to the polar nature of the amino acid backbone, very low solubility is expected in nonpolar solvents. The lipophilic phenyl ring with its fluorine substituents will not be sufficient to overcome the unfavorable energetics of dissolving the polar functional groups in a nonpolar medium.

Practical Considerations for the Researcher

-

Solvent Selection for Reactions: For synthetic transformations involving 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine, a solvent that provides adequate solubility for all reactants is essential for achieving optimal reaction rates and yields. Polar aprotic solvents like acetonitrile or DMF are often good starting points.

-

Analytical Method Development: When developing HPLC or other analytical methods, the choice of diluent is critical. The compound must be freely soluble in the diluent to ensure accurate and reproducible quantification. A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is often a suitable choice.

-

Formulation Development: For in vitro or in vivo studies, understanding the aqueous solubility is paramount. If the intrinsic aqueous solubility is low, formulation strategies such as pH adjustment, co-solvents, or complexation agents may be necessary to achieve the desired concentration.

Conclusion

The solubility of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine is a complex interplay of its structural features and the properties of the solvent. Its amphoteric nature, combined with the influence of the fluorinated phenyl ring, results in a varied solubility profile across different solvent classes. A systematic experimental determination of its solubility, using a standardized method like the shake-flask technique, is essential for its effective application in research and development. This guide provides the theoretical framework and practical methodology for researchers to understand and quantify the solubility of this important synthetic amino acid.

References

-

OECD. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. OECD Publishing. Retrieved January 19, 2026, from [Link]

Spectroscopic Characterization of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine: A Technical Guide

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

In the landscape of modern drug development and chemical biology, the strategic incorporation of fluorinated amino acids into peptides and small molecules represents a pivotal strategy for modulating their physicochemical and biological properties. The introduction of fluorine, the most electronegative element, can induce profound changes in a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. This guide focuses on the comprehensive spectroscopic characterization of a novel phenylalanine analog, 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine. This compound is of particular interest due to the presence of two distinct fluorine environments: a single fluoro-substituent on the aromatic ring and a trifluoromethyl group. Understanding the distinct spectral signatures of this molecule is paramount for its quality control, structural elucidation, and for tracking its incorporation into larger biomolecules.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine. Beyond a mere presentation of data, this document elucidates the rationale behind the experimental methodologies and offers insights into the interpretation of the spectral features, providing researchers, scientists, and drug development professionals with a practical framework for the analysis of complex fluorinated molecules.

Molecular Structure and Spectroscopic Overview

The unique substitution pattern of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine presents a compelling case for multi-modal spectroscopic analysis. Each technique provides a unique and complementary piece of the structural puzzle.

Figure 1: Chemical structure of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the molecular framework and the electronic environment of the fluorine nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Data for 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Aromatic-H |

| ~7.3 | dd | 1H | Aromatic-H |

| ~7.2 | d | 1H | Aromatic-H |

| ~4.0 | t | 1H | α-H |

| ~3.2 | m | 2H | β-H₂ |

Note: The chemical shifts are predicted based on the analysis of similar fluorinated phenylalanine analogs. The exact values may vary depending on the solvent and experimental conditions.

Interpretation and Causality:

-

The aromatic protons are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the fluorine and trifluoromethyl groups will further shift these protons downfield. The splitting patterns (multiplicities) will be complex due to both H-H and H-F coupling.

-

The α-proton, being adjacent to the chiral center and the electron-withdrawing amino and carboxyl groups, is expected to resonate around 4.0 ppm as a triplet.

-

The β-protons are diastereotopic due to the adjacent chiral center and will appear as a multiplet around 3.2 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The presence of fluorine atoms introduces characteristic C-F coupling constants, which are invaluable for structural assignment.

Table 2: Predicted ¹³C NMR Data for 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

| Chemical Shift (δ, ppm) | J-Coupling (Hz) | Assignment |

| ~175 | - | C=O (Carboxyl) |

| ~160 | ¹JCF ≈ 250 | C4-F |

| ~135 | - | C1 |

| ~130 | ³JCF ≈ 8 | C5 |

| ~128 | ²JCF ≈ 20 | C3 |

| ~125 | ¹JCF ≈ 270 | CF₃ |

| ~120 | ²JCCF ≈ 30 | C2-CF₃ |

| ~115 | ²JCF ≈ 20 | C6 |

| ~55 | - | Cα |

| ~37 | - | Cβ |

Note: Chemical shifts and coupling constants are estimations based on known data for similar compounds.

Interpretation and Causality:

-

The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing around 175 ppm.

-

The carbon directly bonded to the fluorine atom (C4) will exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 250 Hz.

-

The trifluoromethyl carbon will also show a large ¹JCF of around 270 Hz and will appear as a quartet in the proton-coupled ¹³C NMR spectrum.

-

The aromatic carbons will show smaller two- and three-bond C-F couplings, which aids in their definitive assignment.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for probing the local environment of fluorine atoms.[1] Given the two distinct fluorine environments in the target molecule, this technique is particularly informative.

Table 3: Predicted ¹⁹F NMR Data for 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

| ~ -115 | m | Ar-F |

Note: Chemical shifts are referenced to CFCl₃.

Interpretation and Causality:

-

The trifluoromethyl group is expected to resonate at a higher field (more shielded) compared to the aromatic fluorine. The absence of nearby protons will result in a singlet.

-

The aromatic fluorine will have a chemical shift characteristic of a fluoro-substituent on a benzene ring, and it will be split by the neighboring aromatic protons. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for detecting subtle conformational changes.[2]

Experimental Protocol: NMR Spectroscopy

Figure 2: A generalized workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's autosampler or manual probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Phase correct the resulting spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction to the spectrum.

-

Reference the chemical shift axis to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups.

Table 4: Predicted IR Absorption Bands for 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 3200-3000 | Medium | N-H stretch (Amine) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1450 | Medium-Weak | C=C stretch (Aromatic) |

| ~1350 | Strong | C-F stretch (CF₃) |

| ~1250 | Strong | C-F stretch (Ar-F) |

| ~1100 | Strong | C-O stretch (Carboxylic acid) |

Interpretation and Causality:

-

The broad absorption in the 3400-2400 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

The N-H stretching of the amino group will appear in the 3200-3000 cm⁻¹ range.

-

A strong, sharp peak around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

-

The characteristic C=C stretching vibrations of the aromatic ring will be observed in the 1600-1450 cm⁻¹ region.

-

Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group and the aromatic fluorine are expected in the 1350-1250 cm⁻¹ range.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Figure 3: Workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[4]

-

-

Background Collection:

-

With the clean, empty ATR crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).[5]

-

-

Sample Analysis:

-

Place a small amount of the solid 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine sample onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[4]

-

Collect the sample spectrum.

-

-

Data Processing:

-

If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the IR beam.

-

Perform a baseline correction to obtain a flat baseline.

-

Identify and label the wavenumbers of the significant absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing amino acids.

Table 5: Predicted Mass Spectrometry Data for 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

| Ion | m/z (calculated) |

| [M+H]⁺ | 252.0647 |

| [M-H]⁻ | 250.0491 |

| [M+Na]⁺ | 274.0466 |

M = 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine (C₁₀H₉F₄NO₂)

Fragmentation Analysis:

In tandem mass spectrometry (MS/MS), the protonated or deprotonated molecular ion is fragmented to provide structural information. Key expected fragmentations include:

-

Loss of H₂O: from the carboxylic acid group.

-

Loss of CO₂: from the carboxylic acid group.

-

Loss of the entire carboxyl group (-COOH).

-

Cleavage of the Cα-Cβ bond.

Figure 4: Predicted major fragmentation pathways for protonated 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine.

Experimental Protocol: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine (e.g., 1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 50:50 acetonitrile:water with 0.1% ammonium hydroxide for negative ion mode.[6]

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for amino acid analysis.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).[7]

-

Acquire the full scan mass spectrum over an appropriate m/z range.

-

For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺) and acquire the product ion spectrum.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.

-

Analyze the fragmentation pattern to confirm the molecular structure.

-

Conclusion

The comprehensive spectroscopic characterization of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine through NMR, IR, and MS provides a robust analytical framework for its unambiguous identification and quality assessment. The unique spectral features arising from the fluoro- and trifluoromethyl- substituents offer sensitive probes for studying the behavior of this non-canonical amino acid in various chemical and biological systems. The methodologies and interpretative guidance provided in this technical document serve as a valuable resource for researchers engaged in the synthesis, application, and analysis of novel fluorinated compounds, ultimately supporting the advancement of drug discovery and development.

References

-

Bruker. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

-

Emory University. (2023, August 29). Small molecule NMR sample preparation. NMR Blog. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Looi, C. Y., et al. (2015). A sensitive and rapid method for amino acid quantitation in malaria biological samples using AccQ•Tag UPLC-ESI-MS/MS with multiple reaction monitoring. Malaria Journal, 14, 43. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Leicester. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Dalvit, C., & Vulpetti, A. (2019). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 14(3), 823–841. [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Kafader, J. O., et al. (2019). Best practices and benchmarks for intact protein analysis for top-down mass spectrometry. Nature Methods, 16(6), 476–482. [Link]

-

Pharma Beginners. (2020, April 13). FTIR-Operation and Calibration SOP. Retrieved from [Link]

-

University of California, Irvine. (2012, July 16). ATR-FTIR Prestige 21. Retrieved from [Link]

Sources

- 1. Sample Preparation [nmr.chem.ualberta.ca]

- 2. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. utsc.utoronto.ca [utsc.utoronto.ca]

- 5. chem.tamu.edu [chem.tamu.edu]

- 6. Best practices and benchmarks for intact protein analysis for top-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A sensitive and rapid method for amino acid quantitation in malaria biological samples using AccQ•Tag UPLC-ESI-MS/MS with multiple reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Frontiers in Biochemistry: A Technical Guide to the Applications of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

Introduction: The Strategic Advantage of Fluorine in Biological Chemistry

In the landscape of modern biochemistry and drug discovery, the quest for molecular tools that offer precision, stability, and novel functionality is relentless. Among the arsenal of non-canonical amino acids, 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine stands out as a particularly potent building block. Its strategic incorporation of two distinct fluorine-containing moieties—a fluoro group at the 4-position and a trifluoromethyl group at the 2-position of the phenyl ring—bestows unique physicochemical properties that can be leveraged to probe and manipulate biological systems with remarkable finesse.

The introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their properties.[1][2][3] The strong carbon-fluorine bond enhances metabolic stability, while the electronic perturbations can modulate pKa, dipole moment, and binding interactions.[2][3][4] 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine, with its distinct fluorine signatures, offers a dual advantage: the single fluorine provides a sensitive NMR probe, while the trifluoromethyl group introduces significant steric and electronic changes, influencing molecular conformation and lipophilicity.[4] This guide provides an in-depth exploration of the core applications of this versatile amino acid, offering both theoretical grounding and practical insights for researchers at the forefront of biochemical innovation.

I. A Powerful Probe for ¹⁹F NMR Spectroscopy: Illuminating Protein Structure and Dynamics

One of the most compelling applications of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine lies in its utility as a reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] Given that fluorine is virtually absent in biological systems, the ¹⁹F nucleus provides a background-free window to observe the local environment of the incorporated amino acid.[5][6][7] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its immediate surroundings, making it an ideal probe for detecting subtle conformational changes, ligand binding events, and protein-protein interactions.[5][8]

The presence of two distinct fluorine environments in 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine (the -F and -CF₃ groups) can provide even richer datasets, allowing for more complex structural and dynamic questions to be addressed.

Key Advantages of ¹⁹F NMR with Fluorinated Phenylalanines:

-

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio (83% of ¹H) and 100% natural abundance, leading to strong NMR signals.[6][9]

-

Wide Chemical Shift Dispersion: The large chemical shift range of ¹⁹F NMR (~300 ppm) minimizes signal overlap and enhances resolution, allowing for the detection of subtle environmental changes.[6][9]

-

Background-Free Spectra: The near-total absence of fluorine in native biological samples results in clean spectra with minimal background noise.[5][6]

-

Minimal Perturbation: In many cases, the substitution of phenylalanine with a fluorinated analog is structurally well-tolerated, preserving the native protein fold and function.

Experimental Workflow: Incorporating 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine for ¹⁹F NMR Studies

Workflow for ¹⁹F NMR studies using site-specific incorporation.

Protocol: Site-Specific Incorporation of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

This protocol outlines the amber suppression-based method for incorporating the non-canonical amino acid at a specific site in a protein expressed in E. coli.[10][11]

-

Vector Preparation:

-

Introduce an amber stop codon (TAG) at the desired phenylalanine codon in the gene of interest using site-directed mutagenesis.

-

Co-transform the expression plasmid with a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine.

-

-

Protein Expression:

-

Grow the transformed E. coli cells in a minimal medium to mid-log phase.

-

Induce protein expression (e.g., with IPTG).

-

Simultaneously, supplement the culture medium with 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine to a final concentration of 1-2 mM.

-

-

Protein Purification:

-

Harvest the cells and lyse them using standard methods (e.g., sonication, French press).

-

Purify the protein of interest using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

-

¹⁹F NMR Spectroscopy:

-

Prepare the purified, labeled protein in a suitable NMR buffer.

-

Acquire 1D ¹⁹F NMR spectra. For interaction studies, titrate the protein sample with the ligand of interest and record spectra at each titration point.

-

Analyze the changes in chemical shift and line broadening to characterize the binding event or conformational change.

-

II. Engineering Peptides and Proteins with Enhanced Properties

The introduction of 4-Fluoro-2-(trifluoromethyl)-DL-phenylalanine into peptide and protein sequences is a powerful strategy for modulating their biological activity, stability, and pharmacokinetic profiles.[4][12]

Modulating Biological Activity and Binding Affinity